

Technical Guide: Structure-Activity Relationship (SAR) of Halogenated Anthranilamides

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Compound of Interest

Compound Name: Methyl 2-amino-3-chloro-5-iodobenzoate

CAS No.: 1070977-94-4

Cat. No.: B2999534

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Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists

Executive Summary: The Halogen "Switch"

Halogenated anthranilamides represent a paradigm shift in ryanodine receptor (RyR) modulation. Unlike their predecessors (phthalic diamides like Flubendiamide), anthranilamides utilize a specific halogen-driven topology to achieve exceptional selectivity for insect RyR over mammalian isoforms (>2000-fold selectivity).

This guide dissects the structure-activity relationship (SAR) of this class, focusing on how halogen placement (Cl, Br) and pseudohalogen substitution (CN) dictate the Systemicity vs. Potency trade-off. We compare the two market leaders, Chlorantraniliprole and Cyantraniliprole, to demonstrate how a single functional group modification alters the pest spectrum from Lepidoptera (chewing) to Hemiptera (sucking).

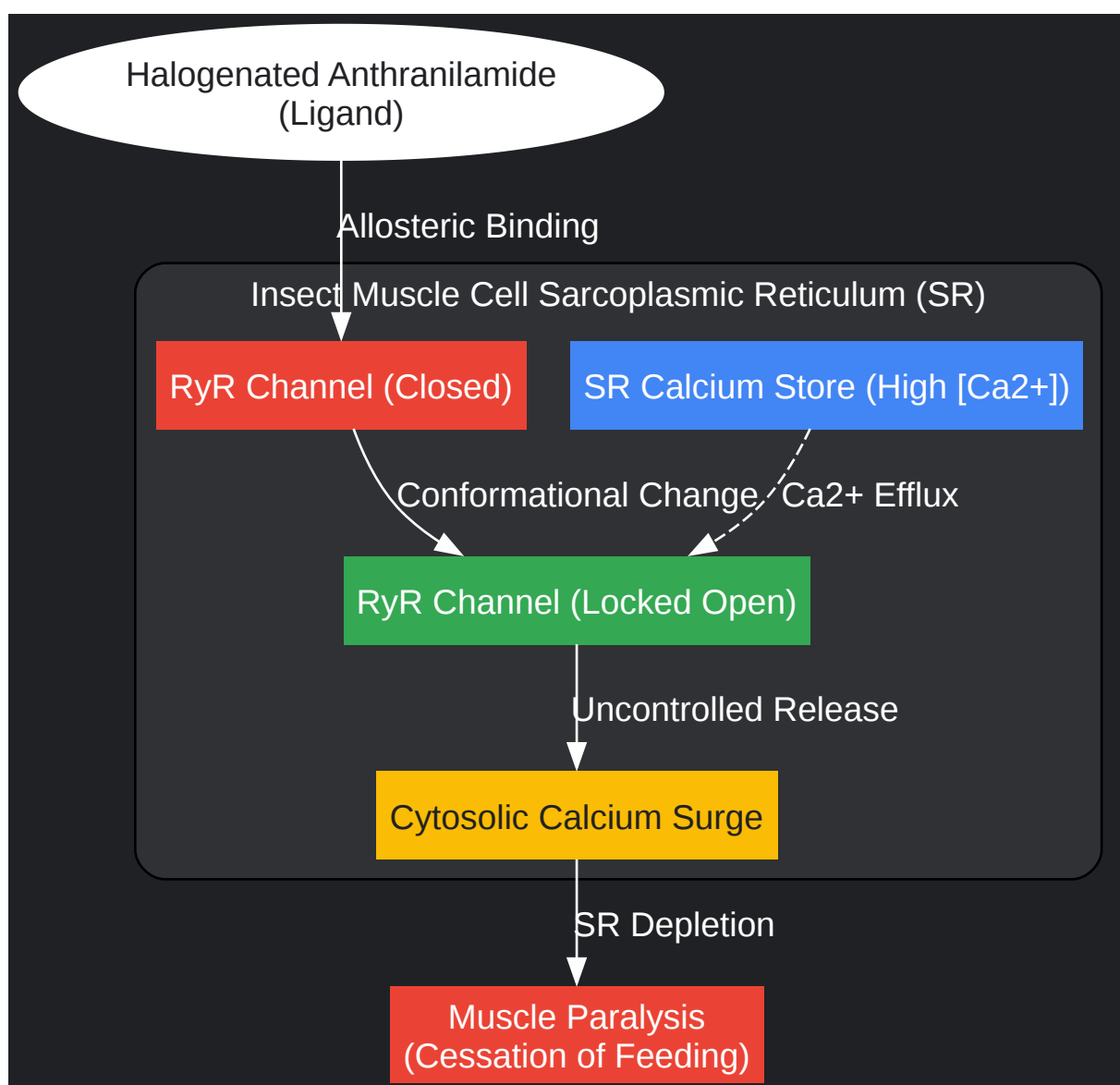
Mechanistic Basis: Allosteric RyR Modulation

Anthranilamides do not block the ion channel; they lock it open. This causes uncontrolled calcium depletion from the sarcoplasmic reticulum (SR), leading to muscle paralysis.

Distinct Binding Sites

Experimental radioligand binding studies ([N-C3H3]chlorantraniliprole vs. [3H]ryanodine) confirm that anthranilamides bind to a site distinct from ryanodine and phthalic diamides. This allosteric coupling is critical for overcoming resistance to older chemistries.

Diagram: RyR Signaling & Action



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Figure 1: Mechanism of Action. Anthranilamides bind allosterically, locking the RyR channel open and depleting internal Calcium stores.

SAR Deep Dive: The Halogen Topology

The potency of anthranilamides hinges on three structural domains. The precise placement of halogens in these domains governs the hydrophobic collapse required for binding.

Zone A: The Anthranilic Core (Phenyl Ring)

- Requirement: A substituent at the C2 position (ortho to the amide) is essential for forcing the amide bond out of plane, creating the necessary 3D twist.
- Halogen Role: A Methyl group is often used at C2, but a Chlorine or Cyano group at C4 (para to the amine) significantly improves metabolic stability against oxidation.
- Observation: In Chlorantraniliprole, the phenyl ring bears a Cl and a Methyl group. Removing the halogen drastically reduces potency (LC50 increases from 0.02 ppm to >5 ppm).

Zone B: The Pyrazole-Pyridine Moiety (The "Head")

This is the critical selectivity filter.

- The 3-Pyridyl Chlorine: The chlorine atom at the 3-position of the pyridine ring is non-negotiable for high potency. It provides a steric bulk that fits a hydrophobic pocket unique to insect RyR.
- The Pyrazole Bridge: The N-N bond orientation determines the angle of the "head" relative to the "tail."

Zone C: The C3-Substituent (The "Switch")

This position on the pyrazole ring is the primary differentiator between commercial products.

Substituent	Effect on LogP	Water Solubility	Primary Spectrum	Example Product
-Cl / -Br	High LogP (Lipophilic)	Low (~1 mg/L)	Lepidoptera (Chewing)	Chlorantraniliprole
-CN (Cyano)	Lower LogP (Amphiphilic)	High (~14 mg/L)	Hemiptera (Sucking) + Lepidoptera	Cyantraniliprole

Causality: The -CN group in Cyantraniliprole increases polarity, allowing the molecule to travel through the plant xylem (systemic action). The -Cl/-Br in Chlorantraniliprole anchors the molecule in the leaf cuticle, providing rainfastness but limited systemicity.

Comparative Performance Analysis

The following data highlights the trade-offs engineered into these molecules.

Table 1: Physicochemical and Biological Comparison

Feature	Chlorantraniliprole	Cyantraniliprole	Flubendiamide (Alternative)
Class	Anthranilic Diamide	Anthranilic Diamide	Phthalic Diamide
Key Halogens	Cl (Pyridine), Cl (Pyrazole)	Cl (Pyridine), CN (Pyrazole)	I (Iodo-phthaloyl), F (Perfluoro)
LogP (Oct/Water)	~2.90	~1.9 - 2.5	~4.1 (Very Lipophilic)
Water Solubility	1.0 mg/L	14.2 mg/L	0.03 mg/L
Systemicity	Translaminar (Local)	Xylem Mobile (Systemic)	Non-systemic
LC50 (<i>S. frugiperda</i>)	0.02 ppm	0.03 - 0.05 ppm	0.05 ppm
Mammalian Toxicity	Low (>5000 mg/kg)	Low (>5000 mg/kg)	Low (but high aquatic tox)

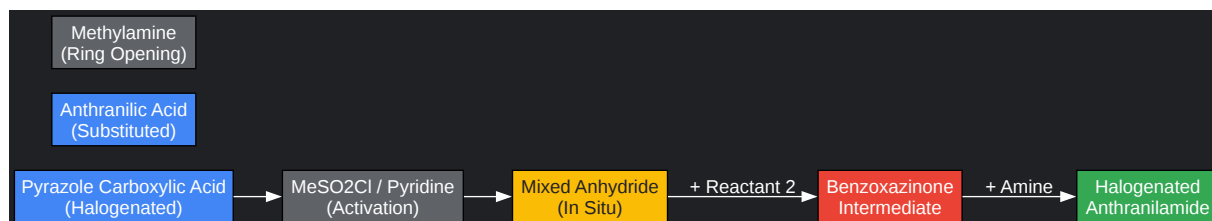
Insight: While Flubendiamide is potent, its extreme lipophilicity and lack of metabolizable handles lead to bioaccumulation and aquatic toxicity issues. The anthranilamide scaffold, specifically with the halogen/methyl balance, offers a superior environmental profile.

Experimental Protocols

To validate these SAR claims, the following synthesis and bioassay protocols are recommended.

Synthesis Workflow: The Methanesulfonyl Chloride Route

This method avoids the unstable acid chloride isolation by using a sulfonyl chloride activator in situ.



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Figure 2: One-pot synthesis via Benzoxazinone intermediate using Methanesulfonyl Chloride.

Step-by-Step Protocol:

- Activation: Dissolve 1.0 eq of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in Acetonitrile. Add 1.2 eq of Methanesulfonyl chloride and 2.5 eq of 3-Picoline (base) at 0°C.
- Coupling: Add 1.0 eq of 2-amino-5-chloro-3-methylbenzoic acid. Stir at RT for 2 hours.

- Checkpoint: Monitor TLC for the disappearance of the pyrazole acid. Formation of the Benzoxazinone intermediate (solid precipitate) confirms coupling.
- Ring Opening: Add aqueous Methylamine (3.0 eq) directly to the reaction slurry. The benzoxazinone ring opens to form the diamide.
- Purification: Evaporate solvent, wash with water/ethanol. Recrystallize from acetonitrile.

Bioassay: Leaf Dip Method (Lepidoptera)

- Preparation: Prepare serial dilutions of the synthesized compound in water containing 0.01% Triton X-100 (surfactant).
- Application: Dip 5cm leaf discs (cabbage or cotton) into the solution for 5 seconds. Air dry for 1 hour.
- Exposure: Place 10 2nd-instar larvae (*Spodoptera exigua* or *Plutella xylostella*) on the leaf.
- Assessment: Score mortality at 72 hours.
 - Metric: Calculate LC50 using Probit analysis.
 - Control: Solvent-only check must show <5% mortality.

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